1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Properties and Synthesis Approaches
Research has identified neuroleptic properties in the dibenzo[b,f][1,4]oxazepine series, highlighting a method for their synthesis via aminolysis and Bischler-Napieralski ring closure. This approach provides a pathway for generating compounds with potential applications in neuroleptic treatments (Schmutz, Künzle, Hunziker, & Gauch, 1967). Similarly, the synthesis of 11-Amino-5H-dibenzo[b,e]-1,4-diazepines, which also exhibit neuroleptic properties, demonstrates the versatility of dibenzo[b,f][1,4]oxazepine derivatives in therapeutic applications (Hunziker, Fischer, & Schmutz, 1967).
Antitumor Activities
A study on novel thiazolyl urea derivatives has shown promising antitumor activities. This research emphasizes the compound's potential in developing anticancer therapies, underscoring the importance of structural variations in enhancing biological activity (Ling, Xin, Zhong, & Jian‐xin, 2008).
Synthetic Methodologies for Dibenzoxazepine Derivatives
Efforts to create dibenzoxazepin-fused heterocycles have demonstrated the compound's utility as a synthon for regiospecific annulation, facilitating the synthesis of diverse heterocycles. This work outlines efficient methods for expanding the chemical space of dibenzoxazepine derivatives (Kumar, Ila, & Junjappa, 2007).
Catalytic and Enantioselective Synthesis
Innovations in catalytic and enantioselective synthesis have been applied to dibenzo[b,f][1,4]oxazepines, yielding chiral compounds with high yields and enantioselectivities. These methodologies open new avenues for the synthesis of optically active dibenzoxazepine derivatives, relevant for pharmaceutical synthesis and materials science (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Electrochromic and Redox Properties
Research into dibenzothiepin derivatives has explored their electrochromic behavior and redox properties, indicating potential applications in organic electronic devices. This study showcases the compound's utility in developing NIR-electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).
Properties
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-27-17-7-5-6-8-19(17)33-18-10-9-14(11-16(18)23(27)28)25-24(29)26-15-12-20(30-2)22(32-4)21(13-15)31-3/h5-13H,1-4H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRWVCMEKDQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.